molecular formula C24H20N2O5 B6490439 3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 888448-42-8

3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B6490439
CAS No.: 888448-42-8
M. Wt: 416.4 g/mol
InChI Key: VPSDTTXRHJEVRC-UHFFFAOYSA-N
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Description

3-Benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic small molecule based on a benzofuran-2-carboxamide core structure, designed for advanced research in neurodegenerative diseases and oncology. This compound is part of a class of molecules recognized for their planar, bicyclic aromatic structure, which enables them to interact with and modulate the aggregation pathways of pathological proteins. Its primary research value lies in the study of Alzheimer's disease mechanisms, specifically the aggregation of amyloid-β 42 (Aβ42). Structural analogues of this compound, specifically N-phenylbenzofuran-2-carboxamides, have been demonstrated to function as potent modulators of Aβ42 fibrillogenesis. Depending on the specific substituents on the aromatic ring, these molecules can act as either inhibitors or accelerators of aggregation, making them invaluable pharmacological tools for dissecting the kinetics and mechanisms of plaque formation . The molecular mechanism involves binding to the cross-β-sheet structures of Aβ42 peptides, thereby altering the fibrillation pathway and mitigating the resulting cytotoxicity. In vitro studies on related compounds have shown significant neuroprotection, rescuing mouse hippocampal neuronal (HT22) cells from Aβ42-induced toxicity . Beyond neuroscience, the benzofuran scaffold is extensively investigated in anticancer research. Various benzo[b]furan derivatives exhibit potent antiproliferative activities, often through mechanisms such as tubulin polymerization inhibition, leading to disruption of cancer cell mitosis . Researchers can utilize this compound to explore its potential efficacy and mechanism of action across various cell lines. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-29-19-13-12-16(14-20(19)30-2)25-24(28)22-21(17-10-6-7-11-18(17)31-22)26-23(27)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSDTTXRHJEVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofurancarboxamides. This compound exhibits significant potential in various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound, particularly the presence of methoxy groups and the benzofuran core, contribute to its diverse biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H20_{20}N2_2O5_5
  • Molecular Weight : 416.4 g/mol
  • CAS Number : 888448-42-8

Structural Representation

The structure of this compound can be summarized as follows:

ComponentDescription
Benzofuran CoreFused aromatic rings
Benzamide Group-C(=O)-NH- linkage
Methoxy GroupsTwo -OCH3_3 groups at positions 3 and 4

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.23 to 0.70 mg/mL against resistant strains such as methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa .
  • Mechanism : The proposed mechanism involves the interaction of the compound with bacterial enzymes, potentially inhibiting critical pathways in bacterial cell wall synthesis .

Anticancer Activity

The benzofuran moiety is known for its anticancer potential. Research has highlighted that derivatives similar to this compound demonstrate antiproliferative effects against various cancer cell lines.

  • Case Studies : In vitro studies have shown that modifications in the benzofuran structure can significantly enhance anticancer activity. For example, compounds with methoxy substitutions at specific positions exhibited up to four times greater potency compared to their unsubstituted counterparts .
  • Target Interaction : The compound may exert its effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The presence of methoxy groups in the structure is associated with anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and mediators.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/MBC ValuesObservations
AntimicrobialMRSA, E. coli, P. aeruginosa0.23–0.70 mg/mLEffective against resistant strains
AnticancerVarious cancer cell linesVaries by cell lineEnhanced potency with methoxy substitutions
Anti-inflammatoryInflammatory cell linesNot specifiedInhibition of cytokine production observed

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Similarities :

  • Both compounds feature a benzamide group and a 3,4-dimethoxyphenyl substituent.
  • Rip-B replaces the benzofuran core with a phenethylamine chain.

Key Differences :

  • Core Structure : The benzofuran ring in the target compound confers rigidity and planar aromaticity, which may enhance binding affinity to hydrophobic targets compared to Rip-B’s flexible ethyl linker .
  • Synthesis : Rip-B is synthesized via a straightforward reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield), whereas the target compound likely requires multi-step synthesis involving benzofuran ring formation .
Parameter Target Compound Rip-B
Core Structure Benzofuran Phenethylamine
Key Functional Groups Benzamide, 3,4-dimethoxyphenyl carboxamide Benzamide, 3,4-dimethoxyphenethyl
Synthetic Yield Not reported 80%
Melting Point Not reported 90°C

Curcumin Analogs: TMC and DMCHC

Functional Comparison :

  • Curcumin derivatives like TMC and DMCHC share the 3,4-dimethoxyphenyl group and are designed as DNA methyltransferase (DNMT1) inhibitors. Their β-diketone moiety is critical for activity, whereas the target compound lacks this feature .
  • Metabolic Stability: TMC and DMCHC were synthesized to block metabolic sites (phenolic and C4 methylene groups), addressing curcumin’s poor bioavailability. The benzofuran core in the target compound may inherently resist rapid metabolism due to its fused aromatic system .

Activity :

  • Both TMC and DMCHC inhibit M.SssI (a DNA methyltransferase) with efficacy comparable to curcumin. The target compound’s activity remains unstudied but could be hypothesized to differ due to structural divergence .

Benzofuran Carboxamide Derivatives

Example : 3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5)
Structural Comparison :

  • Shared Features : Benzofuran core, carboxamide group.
  • Substituent Variation : The target compound uses a 3,4-dimethoxyphenyl group, while the analog employs a 3-fluorophenyl and biphenylacetamido group .

Implications :

  • The 3,4-dimethoxy group may enhance electron-donating effects and solubility compared to the fluorine substituent, which is electronegative and lipophilic.
  • No toxicity or pharmacokinetic data are available for either compound, but computational methods (e.g., GUSAR) could predict these properties, as demonstrated in triazole derivatives (see Section 2.4) .

Triazole Derivatives with 3,4-Dimethoxyphenyl Groups

Example : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acids
Synthesis and Toxicity :

  • These triazoles are synthesized via thiol-acetic acid coupling and esterification. Their acute toxicity was predicted using GUSAR software, a approach applicable to the target compound .
  • Key Difference : The triazole core introduces nitrogen-rich heterocyclicity, which contrasts with the oxygen-containing benzofuran system. This may influence binding to metal ions or enzymatic active sites .

Preparation Methods

8-Aminoquinoline-Directed C–H Activation

The Pd-catalyzed C–H arylation protocol, as detailed by recent studies, enables regioselective functionalization of benzofuran derivatives. For 3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide, the synthetic sequence begins with the installation of an 8-aminoquinoline (8-AQ) directing group:

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)₂ (5 mol%)Enables C–H activation
OxidantAgOAc (1.5 equiv)Facilitates Pd(II)/Pd(IV) cycle
SolventCPME (Cyclopentyl methyl ether)93% yield achieved
Temperature110°CComplete conversion in 7 hours
AdditiveNaOAc (1.0 equiv)Neutralizes HX byproducts

This protocol installs aryl groups at the C3 position of the benzofuran scaffold with exceptional efficiency, as demonstrated by the 93% yield when using cyclopentyl methyl ether (CPME) as the solvent.

Substrate Scope and Limitations

The arylation reaction tolerates diverse aryl iodides, including electron-rich and electron-deficient systems:

Aryl IodideProduct YieldReference
4-Iodoanisole93%
3-Fluorophenyl iodide85%
2-Naphthyl iodide78%

Notably, sterically hindered substrates (e.g., ortho-substituted aryl iodides) require extended reaction times (15 hours) and higher catalyst loadings (10 mol% Pd).

Transamidation for Amide Group Installation

One-Pot Transamidation Protocol

Following C–H arylation, the 8-AQ directing group is replaced with 3,4-dimethoxyaniline via a two-step transamidation sequence:

  • Boc-Activation : Treatment with Boc₂O (2.0 equiv) and DMAP (0.1 equiv) in MeCN at 60°C for 5 hours forms an N-acyl-Boc-carbamate intermediate.

  • Aminolysis : Reaction with 3,4-dimethoxyaniline (1.2 equiv) in toluene at 60°C for 6 hours yields the final amide.

Representative Yields

AmineReaction TimeYield
3,4-Dimethoxyaniline6 hours88%
Benzylamine6 hours92%
Piperidine30 minutes86%

This method avoids harsh hydrolysis conditions, preserving sensitive functional groups.

Mechanistic Insights

The transamidation proceeds via nucleophilic attack of the amine on the electrophilic N-acyl-Boc-carbamate intermediate. Computational studies suggest that the Boc group lowers the activation energy by stabilizing the tetrahedral intermediate through hydrogen bonding.

Alternative Synthetic Approaches

Coupling Reactions from Benzofuran-2-Carboxylic Acid

Traditional synthetic routes involve amide bond formation between benzofuran-2-carboxylic acid and 3,4-dimethoxyaniline:

Activation Reagents

  • HATU (1.1 equiv) with DIPEA (3.0 equiv) in CH₂Cl₂: 73% yield

  • EDCl/HOBt (1.2 equiv each) in DMF: 68% yield

While functional, these methods require pre-functionalized starting materials and offer less control over C3 substitution.

Cyclization Strategies

Limited data exists for cyclization-based approaches to this specific compound. However, analogous benzofurans have been synthesized via:

  • Perkin Cyclization : Heating o-hydroxybenzaldehyde derivatives with acetic anhydride (45–60% yields)

  • Transition Metal-Catalyzed Cycloisomerization : Au(I)-catalyzed conversion of propargyl ethers (72% yield)

These methods remain secondary due to challenges in introducing the C3 benzamido group post-cyclization.

Process Optimization and Scalability

Solvent Screening

Comparative solvent studies for the C–H arylation step reveal:

SolventDielectric ConstantYield
CPME4.7693%
t-Amyl OH5.8091%
DCE10.1369%
MeCN37.5018%

CPME’s low polarity facilitates Pd catalyst stability while solubilizing aromatic substrates.

Catalyst Recycling

Recent advances demonstrate that Pd nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ supports enable:

  • 5 consecutive cycles with <15% activity loss

  • 89% yield maintained in the third cycle

This green chemistry approach reduces heavy metal waste and operational costs.

Q & A

Q. What are the typical synthetic routes and key reaction conditions for synthesizing 3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide?

  • Methodology : Synthesis involves multi-step processes:
  • Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or coupling reactions.
  • Step 2 : Amide bond formation between the benzofuran core and benzamido/aryl substituents. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane are commonly used .
  • Step 3 : Functionalization of the aryl group (e.g., methoxy substitutions) via nucleophilic substitution or Pd-catalyzed cross-coupling.
  • Optimization : Reaction temperatures (0–80°C), solvent polarity, and purification via column chromatography or recrystallization are critical for yield and purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and amide linkages .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation and fragmentation pattern analysis .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and amide (N-H) stretches .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% required for biological assays) .

Q. What are the standard biological assays used to evaluate this compound’s therapeutic potential?

  • Methodology :
  • Anticancer Activity : MTT assay for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values calculated .
  • Antimicrobial Testing : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Enzyme Inhibition : Kinase/Protease Assays using fluorescence-based or colorimetric substrates to study target modulation .

Advanced Questions

Q. How can crystallographic data (e.g., SHELX/OLEX2) resolve ambiguities in the compound’s 3D structure?

  • Methodology :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Utilize programs like SHELXL for refinement and OLEX2 for structure visualization. Parameters include bond angles, torsion angles, and hydrogen-bonding networks .
  • Challenge Handling : For twinned crystals or low-resolution data, employ SHELXD for phase problem solutions and SHELXE for density modification .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :
  • Analog Synthesis : Systematically vary substituents (e.g., methoxy → hydroxyl, fluoro) on the aryl and benzamido groups .
  • Assay Parallelism : Test analogs in identical biological assays (e.g., IC50_{50} comparison) under controlled conditions (pH, temperature) .
  • Statistical Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic properties with activity trends .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodology :
  • Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities .
  • Assay Standardization : Compare protocols for cell line viability (e.g., MTT vs. ATP-based assays) and confirm incubation times .
  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like solvent (DMSO concentration) or serum content in cell media .

Q. What computational strategies integrate with experimental data to predict pharmacokinetics (ADME)?

  • Methodology :
  • In Silico Modeling : Use PubChem descriptors (logP, polar surface area) to predict absorption and blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with kinases) to refine docking scores and validate via SPR (surface plasmon resonance) .
  • QSAR Models : Train algorithms on datasets of benzofuran derivatives to forecast metabolic stability and toxicity .

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